molecular formula C14H13ClN2O6 B1394955 [5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1217250-13-9

[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Cat. No. B1394955
CAS RN: 1217250-13-9
M. Wt: 340.71 g/mol
InChI Key: RQBPLLXZMVDMPK-GQCTYLIASA-N
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Description

“[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” is a chemical compound with the molecular formula C14H13ClN2O6 . It has a molar mass of 340.72 .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 510.9±60.0 °C and a predicted density of 1.44±0.1 g/cm3 . Its acidity coefficient (pKa) is predicted to be 3.76±0.10 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The presence of the oxadiazole ring in the compound could potentially enhance these properties, making it a candidate for further research in antiviral drug development.

Anti-inflammatory Properties

The indole nucleus, found in many bioactive compounds, has demonstrated significant anti-inflammatory effects. This suggests that our compound could be explored for its potential to reduce inflammation, which is a common pathway in many diseases .

Anticancer Applications

Indole derivatives are known to possess anticancer activities. The structural features of the compound, such as the chloro-dimethoxyphenyl group, may interact with cancer cell receptors or enzymes, leading to potential applications in cancer therapy .

Antioxidant Effects

The indole scaffold is associated with antioxidant activity, which is crucial in protecting cells from oxidative stress. Research into the antioxidant capacity of this compound could lead to applications in preventing or treating diseases caused by oxidative damage .

Antimicrobial Potential

Compounds with an indole core have been found to have antimicrobial effects. The specific modifications in “[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid” might offer new insights into antimicrobial mechanisms and lead to novel antibiotics .

Antitubercular Activity

Given the biological activity of indole derivatives against various bacterial strains, there is a possibility that this compound could be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antidiabetic Research

Indole derivatives have shown promise in antidiabetic research, suggesting that the compound could be investigated for its potential to modulate blood sugar levels or insulin activity .

Antimalarial Properties

The indole nucleus is present in many natural compounds with antimalarial activity. This compound’s unique structure could be pivotal in the synthesis of new antimalarial drugs, offering an alternative to existing treatments .

properties

IUPAC Name

2-[5-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O6/c1-21-9-5-3-8(12(15)13(9)22-2)4-6-10-16-17(7-11(18)19)14(20)23-10/h3-6H,7H2,1-2H3,(H,18,19)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBPLLXZMVDMPK-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=NN(C(=O)O2)CC(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C2=NN(C(=O)O2)CC(=O)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 2
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 3
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 4
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 5
Reactant of Route 5
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Reactant of Route 6
[5-[(E)-2-(2-Chloro-3,4-dimethoxyphenyl)vinyl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid

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